An In-Depth Technical Guide to 5-Bromo-1,2-difluoro-3-nitrobenzene
An In-Depth Technical Guide to 5-Bromo-1,2-difluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1261988-16-2
Introduction: A Versatile Trifunctional Scaffold in Modern Synthesis
5-Bromo-1,2-difluoro-3-nitrobenzene is a highly functionalized aromatic compound that has emerged as a strategic building block in organic synthesis.[1] Its utility is anchored in the synergistic arrangement of three distinct functional groups on the benzene ring: a bromine atom, two fluorine atoms, and a nitro group. This unique combination creates a polarized, electron-deficient aromatic system, rendering the molecule an exceptionally versatile intermediate for constructing complex molecular architectures, particularly in the realms of pharmaceutical development and materials science.[1]
The core value of this reagent lies in its capacity for selective, sequential chemical transformations. The bromine atom serves as a reliable handle for palladium-catalyzed cross-coupling reactions, the fluorine atoms are activated for nucleophilic aromatic substitution (SNAr), and the nitro group can be readily reduced to an amine for further derivatization.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, designed to equip researchers with the field-proven insights necessary for its effective use.
Physicochemical and Spectroscopic Profile
The accurate identification and characterization of 5-Bromo-1,2-difluoro-3-nitrobenzene are paramount for its successful application. The following tables summarize its key physical properties and the expected characteristics of its analytical spectra.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1261988-16-2 | [2][3][4][5] |
| Molecular Formula | C₆H₂BrF₂NO₂ | [6] |
| Molecular Weight | 237.99 g/mol | [5][6] |
| Appearance | Solid (Typical) | [3] |
| Purity (Typical) | ≥97% | [6] |
| Boiling Point | 259.0 ± 35.0 °C at 760 mmHg | [6] |
| Flash Point | 110.4 ± 25.9 °C | [3] |
| InChI Key | OUPFVSYTAGACOT-UHFFFAOYSA-N | [2][3] |
| SMILES | C1=C(C=C(C(=C1[O-])F)F)Br | [5] |
Table 2: Spectroscopic Characterization Data (Predicted and Expected)
| Technique | Expected Characteristics |
| ¹H NMR | Two signals are expected in the aromatic region (approx. 7.5-8.2 ppm). Each signal will appear as a doublet of doublets (dd) due to coupling with the adjacent proton and fluorine atoms. |
| ¹³C NMR | Six distinct signals are expected for the asymmetric benzene ring. Carbons bonded to fluorine will exhibit large ¹JCF coupling constants. The chemical shifts will be significantly influenced by the electronegative substituents.[2] |
| ¹⁹F NMR | Two distinct signals are expected, each showing coupling to the other fluorine and adjacent protons. 1H-decoupled 19F NMR would simplify the spectrum to two doublets, revealing the F-F coupling.[7] |
| Mass Spec. (MS) | The molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio, confirming the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) should match the theoretical monoisotopic mass of 236.92370 Da.[2] |
| FT-IR (cm⁻¹) | ~1540-1625: Strong, asymmetric NO₂ stretching.[1] ~1360-1420: Strong, symmetric NO₂ stretching.[1] ~1000-1300: Strong C-F stretching vibrations.[1] ~835-890: Medium NO₂ scissoring mode.[8] |
Synthesis and Purification
The most logical and commonly employed route to 5-Bromo-1,2-difluoro-3-nitrobenzene involves a two-step electrophilic aromatic substitution sequence starting from 1,2-difluorobenzene.
Caption: Synthetic workflow for 5-Bromo-1,2-difluoro-3-nitrobenzene.
Causality of Regioselectivity
-
Bromination: The fluorine atoms in 1,2-difluorobenzene are ortho-, para-directing activators (due to lone pair donation) but also deactivating (due to induction). The bromine electrophile is directed primarily to the C4 position (para to one fluorine and meta to the other), which is sterically accessible and electronically favored.
-
Nitration: In the second step, the regiochemical outcome is dictated by the combined directing effects of the substituents on 4-Bromo-1,2-difluorobenzene. The two fluorine atoms and the bromine atom are all ortho-, para-directors. The position C3 (relative to the bromine at C1) is ortho to both fluorine atoms. The strong activation at this position by the fluorine atoms, coupled with the deactivating nature of the bromine, directs the incoming nitronium ion (NO₂⁺) to this site, yielding the desired product.[2]
Experimental Protocol: Nitration of 4-Bromo-1,2-difluorobenzene
This protocol is adapted from established procedures for the nitration of halogenated benzenes and represents a reliable method for laboratory-scale synthesis. Yields typically range from 65-80%.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, ~5 equivalents) to 0 °C in an ice bath.
-
Substrate Addition: Slowly add 4-Bromo-1,2-difluorobenzene (1.0 equivalent) to the cooled sulfuric acid while stirring. Maintain the temperature below 10 °C.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, ~1.1 equivalents) to concentrated sulfuric acid (~2 equivalents) in a separate flask, keeping it cool.
-
Addition: Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid. Crucially, maintain the internal reaction temperature between 50-70 °C during the addition. [2] Use a water bath to control any exotherm.
-
Reaction: After the addition is complete, continue stirring at 60-70 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully pour the reaction mixture onto crushed ice. A precipitate should form.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product.
Chemical Reactivity and Synthetic Applications
The synthetic power of 5-Bromo-1,2-difluoro-3-nitrobenzene stems from the orthogonal reactivity of its functional groups, allowing for a programmed approach to molecular assembly.
Caption: Orthogonal reactivity of 5-Bromo-1,2-difluoro-3-nitrobenzene.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the potent electron-withdrawing nitro group ortho to the fluorine at C2 creates a highly electrophilic carbon center.[9] This activation facilitates the addition of nucleophiles, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] Subsequent elimination of the fluoride leaving group restores aromaticity and yields the substitution product. This reaction is highly regioselective for the C2 position due to the direct resonance stabilization provided by the adjacent nitro group.
Authoritative Grounding: The mechanism of SNAr on electron-deficient arenes is a cornerstone of organic chemistry. The rate-limiting step is typically the initial nucleophilic attack, which disrupts aromaticity. The ability of an ortho or para nitro group to delocalize the resulting negative charge via resonance is the key activating factor.[9][11][12]
-
Setup: To a solution of 5-Bromo-1,2-difluoro-3-nitrobenzene (1.0 equiv.) in an aprotic polar solvent like DMF or DMSO, add the primary amine (1.1-1.5 equiv.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Reaction: Heat the mixture to a temperature between 80-120 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction, pour it into water, and extract with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the C5 position is an excellent site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] The electron-deficient nature of the aromatic ring facilitates the initial oxidative addition of the Pd(0) catalyst into the C-Br bond, which is often the rate-limiting step of the catalytic cycle.[13]
Authoritative Grounding: The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms C-C bonds between an organohalide and an organoboron compound. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. For electron-deficient aryl halides, the oxidative addition step is generally faster than for electron-rich counterparts.[14][15]
-
Setup: To a flame-dried Schlenk flask, add 5-Bromo-1,2-difluoro-3-nitrobenzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of argon, add a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and a degassed solvent system (e.g., a 4:1 mixture of Toluene/Water or Dioxane/Water).[16][17][18]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.
Reduction of the Nitro Group
The nitro group can be cleanly reduced to a primary amine, providing a versatile functional group for further chemistry, such as amide bond formation, diazotization, or the construction of nitrogen-containing heterocycles.[2]
-
Setup: Dissolve 5-Bromo-1,2-difluoro-3-nitrobenzene (1.0 equiv.) in ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv.) and concentrated hydrochloric acid (HCl) if necessary.
-
Reaction: Heat the mixture to reflux and stir for 1-3 hours until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction, carefully basify with a saturated NaOH or NaHCO₃ solution to pH > 8, and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by chromatography to yield the corresponding aniline.
Application in Drug Discovery: IDO Inhibitors
A significant application of halogenated nitroaromatics is in the synthesis of inhibitors for Indoleamine 2,3-dioxygenase (IDO1).[2] IDO1 is an enzyme that plays a critical role in immune tolerance by catalyzing the degradation of tryptophan.[19] In many cancers, tumor cells overexpress IDO1 to create an immunosuppressive microenvironment, allowing them to evade the host immune system.[19] Therefore, inhibiting IDO1 is a major therapeutic strategy in immuno-oncology.[11][14]
Compounds like 5-Bromo-1,2-difluoro-3-nitrobenzene are valuable starting materials for building the core structures of these inhibitors. For instance, the aniline derived from this starting material can be used in multi-step syntheses to construct complex heterocyclic systems that are central to IDO1 inhibition, as described in numerous patents.[20][21]
Safety, Handling, and Disposal
5-Bromo-1,2-difluoro-3-nitrobenzene is a hazardous chemical and must be handled with appropriate safety precautions.
Table 3: GHS Hazard Information
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data sourced from PubChem.[5]
Handling and Storage
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Disposal
-
Waste Segregation: Halogenated organic waste must be collected in a designated, properly labeled hazardous waste container, separate from non-halogenated waste.[13]
-
Procedure: Follow all local and institutional regulations for the disposal of hazardous chemical waste. Do not dispose of down the drain or as regular solid waste.
Conclusion
As a senior application scientist, it is clear that 5-Bromo-1,2-difluoro-3-nitrobenzene is more than just a chemical intermediate; it is a powerful tool for molecular design. Its predictable and orthogonal reactivity allows for the strategic and efficient construction of complex molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthetic access, and chemical behavior is essential for leveraging its full potential. By following validated protocols and adhering to strict safety standards, scientists can confidently employ this versatile building block to advance their research objectives.
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Jadhav, S. D., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. Available at: [Link]
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Kross, R. D., & Fassel, V. A. (1955). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 77(22), 5858-5860. Available at: [Link]
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Lenghor, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 861. Available at: [Link]
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Wang, R., et al. (2019). Dynamic probing of plasma-catalytic surface processes: Oxidation of toluene on CeO₂. Plasma Processes and Polymers, 16(10), 1900078. Available at: [Link]
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Ghaffari, M., et al. (2018). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Applied Organometallic Chemistry, 32(11), e4551. Available at: [Link]
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